molecular formula C20H22N2O5S B2961460 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide CAS No. 620563-40-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide

Cat. No.: B2961460
CAS No.: 620563-40-8
M. Wt: 402.47
InChI Key: CNKUWBKRDHKZDP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene ring, a 4-ethylbenzyl group, and a 2-nitro substituent on the benzamide core.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-15-7-9-16(10-8-15)13-21(17-11-12-28(26,27)14-17)20(23)18-5-3-4-6-19(18)22(24)25/h3-10,17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKUWBKRDHKZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core tetrahydrothiophene ring. This is often achieved through the cyclization of appropriate thiophene precursors under acidic conditions. Subsequent nitration and benzamide formation steps are carried out using standard organic synthesis techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Replacement of functional groups with different nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below highlights key structural differences between the target compound and analogs:

Compound Name (Reference) R1 (Benzamide) R2 (N-substituent) Key Functional Groups Synthesis Yield (if reported)
Target Compound 2-nitro 4-ethylbenzyl Sulfone, nitro Not explicitly reported
N-(1,1-dioxidotetrahydro...hexyloxy [6] 4-hexyloxy 4-isopropylbenzyl Sulfone Not reported
N-Furan-2-ylmethyl... [3, 5] 2-nitro 3-methylbut-2-en-1-yl Nitro, furan 60–90%
N-(2-Hydroxy-1,1-dimethylethyl)... [1] 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxyl, methyl Not reported

Key Observations :

  • In contrast, the 3-nitro isomer (e.g., 898405-32-8 in ) may exhibit distinct electronic effects .
  • Sulfone vs.
  • Hydrophobic Substituents : The 4-ethylbenzyl group in the target compound balances hydrophobicity, whereas the 4-isopropylbenzyl () and 3-methylbut-2-en-1-yl () groups may alter steric bulk and binding pocket interactions .

Physicochemical and Reactivity Profiles

  • Solubility: The sulfone group enhances aqueous solubility compared to non-polar analogs (e.g., ’s hexyloxy derivative). However, the ethylbenzyl group may reduce solubility relative to hydroxyl-containing compounds () .
  • Stability : Sulfones are generally oxidation-resistant, offering stability advantages over thioethers. The nitro group, however, may render the compound sensitive to reducing conditions .
  • Reactivity : The 2-nitro group’s meta-directing nature could influence further functionalization (e.g., reduction to amines or participation in cycloadditions) .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Structural Characteristics

The compound features several notable structural components:

  • Dioxido Group : Enhances electron-withdrawing properties, potentially increasing biological activity.
  • Tetrahydrothiophene Ring : Contributes to the compound's stability and interaction with biological targets.
  • Nitrobenzamide Moiety : The nitro group is known for its role in various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets. The presence of the nitro group suggests potential mechanisms involving redox reactions that could lead to toxicity in microorganisms and possibly in human cells as well .

Key Biological Activities

  • Antimicrobial Activity : The nitro group is associated with antimicrobial properties, making it a candidate for treating infections caused by bacteria and parasites.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds containing nitro groups often exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Research Findings

Recent studies have highlighted the diverse biological activity of nitro compounds similar to this compound. A review noted that nitro compounds can act as both pharmacophores and toxicophores due to their ability to undergo redox reactions within cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of nitrobenzamide exhibited significant activity against H. pylori and M. tuberculosis strains. The mechanism involved the generation of reactive oxygen species leading to microbial cell death .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that similar compounds induced apoptosis in various cancer cell lines through mitochondrial pathways. The presence of the dioxido group was crucial for enhancing cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
NitrobenzamideBasic amide structure with a nitro groupLacks additional functional groups
Tetrahydrothiophene DerivativeContains thiophene ringDoes not include ethylbenzyl or dioxido modifications
Benzamide DerivativeSimple amide structureBasic structure without complex modifications

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